molecular formula C16H21N3 B1611293 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile CAS No. 352445-68-2

4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile

Número de catálogo: B1611293
Número CAS: 352445-68-2
Peso molecular: 255.36 g/mol
Clave InChI: GMQPELBCDCDDHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile is a useful research compound. Its molecular formula is C16H21N3 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(3,9-diazaspiro[5.5]undecan-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c17-13-14-1-3-15(4-2-14)19-11-7-16(8-12-19)5-9-18-10-6-16/h1-4,18H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPELBCDCDDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579971
Record name 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352445-68-2
Record name 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Medicinal Chemistry of 3,9-Diazaspiro[5.5]undecane Benzonitrile Derivatives: A Technical Guide for Drug Development in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework for the precise orientation of pharmacophoric elements. When combined with a benzonitrile moiety, these derivatives emerge as potent and selective ligands for the sigma-1 (σ1) receptor, a key therapeutic target in a range of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the medicinal chemistry of 3,9-diazaspiro[5.5]undecane benzonitrile derivatives, with a particular focus on their design, synthesis, structure-activity relationships (SAR), and therapeutic potential in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and neuroscience.

Introduction: The Convergence of a Privileged Scaffold and a Key Pharmacophore

The quest for novel therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is driven by the need for agents that can modulate complex pathological processes including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1] The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has garnered significant attention as a promising drug target due to its role in maintaining cellular homeostasis.[2][3]

The 3,9-diazaspiro[5.5]undecane core is a key structural motif in medicinal chemistry, valued for its conformational rigidity which can lead to enhanced binding affinity and selectivity for biological targets.[4] The benzonitrile group, on the other hand, is a versatile pharmacophore known to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with protein targets. The strategic combination of these two moieties has led to the development of a class of potent and selective σ1 receptor ligands with significant therapeutic promise.

The Sigma-1 Receptor: A Pluripotent Target for Neuroprotection

The σ1 receptor is a 223-amino acid protein that does not belong to any classical receptor family.[5] It acts as a chaperone protein, modulating the function of various client proteins, including ion channels, G-protein coupled receptors, and kinases.[6] Activation of the σ1 receptor has been shown to exert neuroprotective effects through multiple mechanisms:

  • Modulation of Calcium Homeostasis: The σ1 receptor regulates the influx of calcium from the ER to the mitochondria, a critical process for cellular energy production and survival.

  • Attenuation of Oxidative Stress: By stabilizing mitochondrial function, σ1 receptor activation helps to reduce the production of reactive oxygen species (ROS).

  • Promotion of Neurotrophic Signaling: Agonism of the σ1 receptor can enhance the signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF) through its receptor TrkB, promoting neuronal survival and plasticity.[7]

  • Reduction of Endoplasmic Reticulum Stress: The σ1 receptor plays a role in the unfolded protein response (UPR), helping to mitigate ER stress, a common feature of neurodegenerative diseases.

The multifaceted role of the σ1 receptor makes it an attractive target for the development of disease-modifying therapies for a range of neurological disorders.

Synthetic Strategies for 3,9-Diazaspiro[5.5]undecane Benzonitrile Derivatives

The synthesis of 3,9-diazaspiro[5.5]undecane benzonitrile derivatives typically involves a multi-step approach, beginning with the construction of the core spirocyclic scaffold followed by the introduction of the benzonitrile-containing substituent.

Construction of the 3,9-Diazaspiro[5.5]undecane Core

A common strategy for the synthesis of the 3,9-diazaspiro[5.5]undecane core involves the double Michael addition of a primary amine to a suitable bis-electrophile. A representative synthetic scheme is outlined below:

G cluster_0 Synthesis of 3,9-Diazaspiro[5.5]undecane Core reagent1 Benzylamine reaction1 Double Michael Addition reagent1->reaction1 reagent2 Diethyl 3,3'-ketobis(propionate) reagent2->reaction1 intermediate1 Piperidone derivative reaction2 reaction2 intermediate1->reaction2 Dieckmann Condensation intermediate2 3,9-Dibenzyl-3,9-diazaspiro[5.5]undecan-1,5-dione reaction3 reaction3 intermediate2->reaction3 Reduction (e.g., LAH) final_core 3,9-Diazaspiro[5.5]undecane reaction1->intermediate1 reaction2->intermediate2 reaction3->final_core

Caption: General synthetic workflow for the 3,9-diazaspiro[5.5]undecane core.

Introduction of the Benzonitrile Moiety

Once the spirocyclic core is obtained, the benzonitrile moiety can be introduced via N-alkylation or N-arylation reactions. For instance, the secondary amine at the 9-position of the scaffold can be reacted with a suitable benzonitrile derivative bearing a leaving group (e.g., a halobenzonitrile).

G cluster_1 Functionalization with Benzonitrile spiro_core 3,9-Diazaspiro[5.5]undecane reaction4 N-Arylation (e.g., Buchwald-Hartwig) spiro_core->reaction4 benzonitrile_reagent 3-Bromobenzonitrile benzonitrile_reagent->reaction4 final_product 3-(3,9-Diazaspiro[5.5]undecan-9-yl)benzonitrile Derivative reaction4->final_product

Caption: Introduction of the benzonitrile moiety via N-arylation.

Structure-Activity Relationships (SAR)

The affinity and selectivity of 3,9-diazaspiro[5.5]undecane benzonitrile derivatives for the σ1 receptor are highly dependent on their structural features. Key SAR insights are summarized below:

MoietyPositionModificationImpact on σ1 Affinity
3,9-Diazaspiro[5.5]undecane CoreConformationally rigidGenerally enhances affinity
Benzonitrile N9-substituentPosition of nitrile (ortho, meta, para)meta and para positions often preferred
N9-substituentLinker length between spirocore and phenyl ringA 2-3 carbon linker is often optimal
Substituents on Phenyl Ring N9-substituentElectron-donating or -withdrawing groupsCan modulate affinity and selectivity
Substituents on Spirocore N3-positionAlkyl or aryl groupsCan influence selectivity over σ2 receptors

Table 1: General Structure-Activity Relationships for 3,9-Diazaspiro[5.5]undecane Benzonitrile Derivatives at the σ1 Receptor.

For example, studies on related spirocyclic sigma receptor ligands have shown that N-benzyl and N-phenethyl substituents on a piperidine ring, a component of the diazaspiro[5.5]undecane scaffold, can lead to high σ1 receptor affinity. The position of the nitrile group on the phenyl ring is also critical, with the meta and para positions often yielding higher affinity than the ortho position due to more favorable interactions within the receptor's binding pocket.

Therapeutic Potential in Neurodegenerative Diseases

The neuroprotective properties of σ1 receptor agonists make 3,9-diazaspiro[5.5]undecane benzonitrile derivatives promising candidates for the treatment of a variety of neurodegenerative disorders.

Alzheimer's Disease

In the context of Alzheimer's disease, σ1 receptor activation can help to mitigate the neurotoxic effects of amyloid-beta (Aβ) plaques and tau tangles.[2] By preserving mitochondrial function and reducing oxidative stress, these compounds may slow the progression of neuronal loss and cognitive decline.

Parkinson's Disease

In Parkinson's disease, the loss of dopaminergic neurons is a key pathological feature. Sigma-1 receptor agonists have been shown to protect these neurons from degeneration in preclinical models.[6] The modulation of calcium signaling and the enhancement of neurotrophic support are likely to be key mechanisms underlying this protective effect.

Huntington's Disease

Huntington's disease is characterized by the aggregation of the mutant huntingtin protein. Sigma-1 receptor activation can help to alleviate the cellular stress caused by these aggregates and promote neuronal survival.[6]

G cluster_2 Therapeutic Rationale in Neurodegeneration compound 3,9-Diazaspiro[5.5]undecane Benzonitrile Derivative sigma1 σ1 Receptor Activation compound->sigma1 ca_homeostasis Ca2+ Homeostasis sigma1->ca_homeostasis ox_stress Reduced Oxidative Stress sigma1->ox_stress neurotrophic Neurotrophic Support (BDNF) sigma1->neurotrophic er_stress Reduced ER Stress sigma1->er_stress neuroprotection Neuroprotection ca_homeostasis->neuroprotection ox_stress->neuroprotection neurotrophic->neuroprotection er_stress->neuroprotection ad Alzheimer's Disease neuroprotection->ad pd Parkinson's Disease neuroprotection->pd hd Huntington's Disease neuroprotection->hd

Caption: Signaling pathways modulated by 3,9-diazaspiro[5.5]undecane benzonitrile derivatives.

Experimental Protocols

Representative Synthesis of a 3-(3,9-Diazaspiro[5.5]undecan-9-yl)benzonitrile Derivative

Step 1: Synthesis of 3,9-Dibenzyl-3,9-diazaspiro[5.5]undecane

  • To a solution of 1-benzyl-4-piperidone (1 eq.) in methanol, add benzylamine (1.1 eq.) and sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the dibenzylated spirocycle.

Step 2: Debenzylation

  • Dissolve the dibenzylated spirocycle (1 eq.) in ethanol.

  • Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (50 psi) for 48 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated 3,9-diazaspiro[5.5]undecane.

Step 3: N-Arylation with 3-Bromobenzonitrile

  • To a solution of 3,9-diazaspiro[5.5]undecane (1 eq.) and 3-bromobenzonitrile (1.1 eq.) in toluene, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.).

  • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to afford the final 3-(3,9-diazaspiro[5.5]undecan-9-yl)benzonitrile derivative.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the σ1 receptor.[8][9]

Materials:

  • Membrane preparation from cells expressing human σ1 receptors (e.g., HEK-293 cells)

  • -pentazocine (radioligand)

  • Test compound (3,9-diazaspiro[5.5]undecane benzonitrile derivative)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the membrane preparation, and either the test compound, buffer (for total binding), or a saturating concentration of haloperidol (for non-specific binding).

  • Add -pentazocine to all wells to a final concentration approximately equal to its Kd.

  • Incubate the plate at 37°C for 120 minutes.[10]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The 3,9-diazaspiro[5.5]undecane benzonitrile scaffold holds significant promise for the development of novel therapeutics for neurodegenerative diseases. Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: Improving blood-brain barrier penetration and metabolic stability will be crucial for the successful clinical translation of these compounds.

  • Exploration of Functional Activity: Differentiating between agonist, antagonist, and allosteric modulator activities at the σ1 receptor will be important for understanding their precise pharmacological effects.

  • In Vivo Efficacy Studies: Rigorous evaluation in animal models of neurodegenerative diseases will be necessary to validate their therapeutic potential.

References

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Journal of Personalized Medicine.
  • The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease.
  • Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of Biomedical Science.
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases.
  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.
  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
  • The development and SAR of selective sigma-2 receptor ligands for the diagnosis of cancer. University of Sydney.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • Sigma Receptors. Tocris Bioscience.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR.
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.
  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Usiena air.
  • tert-Butyl 3,9-diazaspiro[5.

Sources

The Diazaspiro[5.5]undecane Scaffold: A Privileged Core for Modulating Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,9-diazaspiro[5.5]undecane framework represents a compelling "privileged structure" in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional topology provide a robust platform for the strategic placement of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. While a specific pharmacological profile for 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile is not yet delineated in publicly accessible literature, an extensive body of research on analogous structures underscores the significant therapeutic potential of this chemical class. This guide synthesizes the existing knowledge on diazaspiro[5.5]undecane derivatives, offering a comprehensive overview of their diverse biological activities, mechanisms of action, and the experimental methodologies employed in their evaluation. By examining the structure-activity relationships of closely related compounds, we aim to provide a predictive framework for the potential applications of novel derivatives such as the title compound, thereby guiding future research and drug discovery efforts.

Introduction: The Architectural Advantage of the Diazaspiro[5.5]undecane Core

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable interest in drug design. The diazaspiro[5.5]undecane core, a dipiperidine structure spiro-fused, offers a distinct architectural advantage over more flexible aliphatic and monocyclic systems. This rigid scaffold reduces the number of freely rotatable bonds, which can pre-organize the molecule into a conformationally restricted state that is optimal for binding to a biological target.[1] This can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1] The nitrogen atoms within the core provide versatile handles for chemical modification, allowing for the introduction of a wide range of substituents to explore the chemical space around a target.

Diverse Biological Activities of Diazaspiro[5.5]undecane Derivatives

The inherent versatility of the diazaspiro[5.5]undecane scaffold has led to its exploration across a multitude of therapeutic areas. The following sections detail the key biological targets and associated disease indications for which this chemical class has shown significant promise.

Central Nervous System (CNS) Modulation

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Notably, these compounds have demonstrated a degree of selectivity for different GABA-A receptor subtypes, which is a critical aspect for minimizing off-target effects.[2][3] The spirocyclic benzamide moiety in these antagonists appears to be a key pharmacophoric feature, potentially mimicking the acidic group found in many conventional GABA-A receptor ligands.[2]

  • Potential Therapeutic Applications: Given the role of GABAergic signaling in the central nervous system, these antagonists could be investigated for conditions characterized by excessive GABAergic tone. Furthermore, their low predicted cellular membrane permeability suggests potential for peripherally restricted actions, which is of interest for immunomodulatory applications.[2][3]

Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual-target ligands, exhibiting agonist activity at the μ-opioid receptor and antagonist activity at the sigma-1 (σ1) receptor.[4] This dual-action profile is a promising strategy for the development of novel analgesics with a potentially improved side-effect profile compared to traditional opioids.[4]

  • Potential Therapeutic Applications: Chronic pain management.

Metabolic Disorders

The diazaspiro[5.5]undecane core has been incorporated into inhibitors of key metabolic enzymes, highlighting its potential in addressing metabolic diseases such as obesity and type 2 diabetes.

Compounds featuring the 1,9-diazaspiro[5.5]undecane scaffold have been developed as potent dual inhibitors of ACC1 and ACC2, enzymes that play a crucial role in fatty acid synthesis and oxidation.[5]

  • Potential Therapeutic Applications: Obesity, dyslipidemia, and other metabolic syndromes.[5]

Oncology

The rigid nature of the diazaspiro[5.5]undecane scaffold lends itself to the design of enzyme inhibitors for cancer therapy.

Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated potent inhibitory activity against PARP-1, a key enzyme in the DNA damage response pathway.[5] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[5]

  • Potential Therapeutic Applications: Various cancers, particularly those with BRCA1/2 mutations.

Other Therapeutic Areas

The biological activities of diazaspiro[5.5]undecane derivatives extend beyond the aforementioned areas, with reports of:

  • Antihypertensive activity through α1-adrenoceptor blockade.[6]

  • Anticonvulsant and CNS depressant properties .[7]

  • Antibacterial and fungicidal effects .[7]

  • Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) for potential anti-obesity treatment.[5]

  • Neurokinin-1 (NK1) receptor antagonism for potential use in pain, inflammation, and emesis.[5]

Synthetic Strategies

The construction of the diazaspiro[5.5]undecane core can be achieved through various synthetic routes. A common and efficient method involves an intramolecular spirocyclization of 4-substituted pyridines.[1] This transformation typically proceeds via in situ activation of the pyridine ring, followed by the intramolecular addition of a tethered nucleophile.[1] Another notable approach is the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones.[1]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel diazaspiro[5.5]undecane derivatives, a range of in vitro and in vivo assays are employed. The following are representative protocols for key targets.

GABA-A Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled GABA-A receptor antagonist (e.g., [³H]-SR 95531) in the presence of increasing concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitor constant).

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: The inhibitory activity against ACC is determined by measuring the reduction in the conversion of acetyl-CoA to malonyl-CoA.

Methodology (ADP-Glo™ Kinase Assay format):

  • Reaction Setup: Prepare a reaction mixture containing the ACC enzyme, acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C).

  • ADP Detection: After the incubation period, add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with ACC activity.

PARP-1 Inhibition Assay

Principle: The inhibitory effect on PARP-1 activity is measured by the reduction in the synthesis of poly(ADP-ribose) (PAR).

Methodology (Chemiluminescent Assay):

  • Reaction Setup: In a 96-well plate coated with histones and containing activated DNA, add the PARP-1 enzyme.

  • Compound Addition: Add the test diazaspiro[5.5]undecane derivatives at various concentrations.

  • Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.

  • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) to bind to the incorporated biotin.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output.

  • Data Analysis: The signal is proportional to the amount of PAR synthesized and is inversely correlated with PARP-1 inhibitory activity.

Visualizing Key Pathways and Workflows

Representative GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R GABA release and binding Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarization Cl_ion Cl⁻ GABA_A_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl⁻ influx Antagonist 3,9-Diazaspiro[5.5]undecane Antagonist Antagonist->GABA_A_R Blocks GABA binding

Caption: Simplified GABAergic signaling and the inhibitory action of a 3,9-diazaspiro[5.5]undecane antagonist.

General Workflow for In Vitro Bioactivity Screening

Bioactivity_Workflow Start Synthesized 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with desired activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays, Enzyme Kinetics) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Testing Candidate Drug Candidate In_Vivo_Testing->Candidate

Caption: A generalized workflow for the in vitro screening and development of novel bioactive compounds.

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold stands as a testament to the power of rigid, three-dimensional structures in drug discovery. The diverse range of biological activities exhibited by its derivatives, from CNS modulation to anticancer effects, underscores the vast potential that remains to be unlocked within this chemical class. While the specific biological profile of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile awaits elucidation, the foundational knowledge presented in this guide provides a strong rationale for its investigation.

Future research should focus on the systematic exploration of the chemical space around the 3,9-diazaspiro[5.5]undecane core. The introduction of the benzonitrile moiety in the title compound is a notable modification that warrants detailed investigation, as the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially leading to novel interactions with biological targets. High-throughput screening against a broad panel of receptors and enzymes, followed by detailed structure-activity relationship studies, will be instrumental in uncovering the therapeutic potential of this and other novel diazaspiro[5.5]undecane derivatives.

References

  • Belskaya, N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(57), 35965-35985. [Link]

  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem Technical Support.
  • Yet, L. (2008). A divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49(46), 6613-6616.
  • Pradhan, R., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(5), 681-689.
  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10792-10806.
  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
  • Carda, M., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug Resistant and Sensitive Chronic Myeloid Leukemia Cells. The Journal of Organic Chemistry, 84(4), 1898-1910.
  • Hansen, J. B., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812.
  • MedchemExpress.com. tert-Butyl 3,9-diazaspiro[5.
  • PubMed. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795-17812.
  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
  • Bazgir, A., et al. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72.
  • PubChem. (3P)-3-[6-chloro-4-(9-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile. PubChem.
  • Sornkaew, N., et al. (2022). In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function.

Sources

Methodological & Application

Application Note: Formulation Strategies for Diazaspiro[5.5]undecane-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diazaspiro[5.5]undecane scaffold represents a cornerstone in modern "Escape from Flatland" medicinal chemistry, offering increased sp3 character (Fsp3), improved metabolic stability, and novel intellectual property space compared to traditional flat aromatic heterocycles. However, the physicochemical duality of this scaffold—typically featuring high basicity (pKa ~9–11) and variable lipophilicity—presents distinct challenges in formulation. This guide details three validated strategies to optimize the delivery of diazaspiro[5.5]undecane derivatives: Salt Selection for solubility, Lipid Nanoparticles (LNPs) for bioavailability, and PLGA Encapsulation for sustained CNS delivery.

Pre-Formulation Characterization & Strategy Selection

Before initiating formulation, the specific derivative must be profiled. The diazaspiro[5.5]undecane core contains two nitrogen atoms; their substitution pattern dictates the formulation path.

The Physicochemical Paradox
  • Basicity: The secondary amine in the spiro-ring is highly basic. In the gastric environment (pH 1.2), it is fully ionized and soluble. In the intestinal lumen (pH 6.8), it deprotonates, leading to rapid precipitation and low oral bioavailability.

  • Lipophilicity: Substituents added to target GPCRs (e.g., opioid or chemokine receptors) often push LogP > 3.5, creating a Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) profile in the Biopharmaceutics Classification System (BCS).

Decision Matrix

Use the following logic flow to select the appropriate formulation strategy based on your specific lead compound's properties.

FormulationStrategy Start Diazaspiro[5.5]undecane Derivative CheckSolubility Aqueous Solubility (pH 6.8) Start->CheckSolubility CheckPermeability Permeability (Caco-2) CheckSolubility->CheckPermeability Very Low (<1 µg/mL) SaltStrategy STRATEGY A: Salt Selection (Immediate Release) CheckSolubility->SaltStrategy Low (<10 µg/mL) High Permeability LNPStrategy STRATEGY B: Lipid Nanoparticles (Bioavailability/Targeting) CheckPermeability->LNPStrategy Low Permeability (Efflux Substrate) PLGAStrategy STRATEGY C: PLGA Microspheres (Sustained CNS Delivery) CheckPermeability->PLGAStrategy High Permeability Short Half-life

Figure 1: Decision tree for selecting the optimal formulation strategy based on BCS classification and pharmacokinetic requirements.

Strategy A: Salt Selection & Polymorph Screening

For oral delivery of basic spirocyclic amines, salt formation is the primary method to prevent intestinal precipitation. The rigid spiro-scaffold often crystallizes well, but counter-ion selection is critical to manage hygroscopicity.

Recommended Counter-ions

Based on the pKa (~10.8) of the secondary amine:

  • Hydrochloric Acid (HCl): First choice for maximum solubility. Risk: High hygroscopicity if the lattice is not tight.

  • Fumaric Acid: Excellent for forming stable, non-hygroscopic crystalline solids with diamines (1:1 or 1:2 stoichiometry).

  • L-Tartaric Acid: Useful for chiral resolution if the spiro-derivative is racemic.

Protocol: High-Throughput Salt Screening

Objective: Identify a stable, non-hygroscopic salt form.

Materials:

  • Free base of diazaspiro compound (100 mg).

  • Acid set (HCl, Methanesulfonic, Fumaric, Tartaric, Succinic).

  • Solvents: Methanol, Isopropanol (IPA), Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of free base in 200 µL of solvent (Methanol preferred for initial screen) in a HPLC vial.

  • Acid Addition: Add the acid counter-ion in a 1.05 molar equivalent ratio.

    • Note: For diamines, also run a separate screen with 2.1 equivalents to test for di-salt formation.

  • Temperature Cycling: Heat to 50°C for 30 minutes, then cool to 5°C at a rate of 0.1°C/min. This slow cooling prevents amorphous precipitation.

  • Observation:

    • Clear Solution: Evaporate solvent slowly.

    • Precipitate: Centrifuge and analyze.

  • Validation: Analyze solids via XRPD (X-Ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine melting point.

Data Output Format:

Counter-ionStoichiometrySolventAppearanceMelting Point (°C)Hygroscopicity (DVS)
Free BaseN/A-White Solid167Low
HCl1:2IPANeedles210 (dec)High (>5% gain)
Fumarate1:1AcetonePrisms195Low (<1% gain)

Recommendation: The Fumarate salt often provides the best balance of solubility and physical stability for this scaffold.

Strategy B: Lipid Nanoparticles (LNP)[1][2][3]

If the derivative is highly lipophilic (LogP > 4) or a substrate for P-gp efflux (common with CNS targets), simple salts may fail. LNPs protect the cargo and enhance lymphatic transport, bypassing first-pass metabolism.

Formulation Logic

Diazaspiro amines can be loaded into LNPs using pH-gradient remote loading (similar to Doxil) or ethanol injection (similar to mRNA vaccines). For small molecules, ethanol injection is more versatile.

Protocol: Microfluidic Assembly of LNPs

Objective: Encapsulate lipophilic diazaspiro derivative into <100 nm particles.

Reagents:

  • Lipid Phase: Ionizable lipid (e.g., DLin-MC3-DMA), DSPC (helper), Cholesterol, PEG-2000-DMG. Molar Ratio: 50:10:38.5:1.5.

  • Aqueous Phase: 25 mM Acetate Buffer (pH 4.0).

  • Payload: Diazaspiro derivative (dissolved in Ethanol with lipids).

Workflow:

LNP_Assembly Lipids Lipids + Drug (in Ethanol) Mixing Microfluidic Mixing (T-Junction) Lipids->Mixing Flow Rate 1 Buffer Aqueous Buffer (pH 4.0) Buffer->Mixing Flow Rate 3 SelfAssembly Self-Assembly (Nucleation) Mixing->SelfAssembly Dialysis Dialysis/TFF (Neutral pH) SelfAssembly->Dialysis Remove Ethanol Final Final LNP (<100 nm, PDI <0.2) Dialysis->Final

Figure 2: Microfluidic assembly workflow for LNP production via ethanol injection.

Detailed Steps:

  • Preparation: Dissolve lipids and the drug in absolute ethanol. Total lipid concentration: 10 mg/mL. Drug-to-Lipid ratio: 1:10 (w/w).

  • Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or simple T-junction).

    • Flow Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

    • Mechanism:[1] The rapid dilution of ethanol causes lipid supersaturation and precipitation of nanoparticles, trapping the hydrophobic drug in the core.

  • Stabilization: Immediately dilute the output 1:1 with PBS (pH 7.4) to neutralize pH.

  • Purification: Dialyze against PBS for 24 hours using a 10 kDa MWCO membrane to remove residual ethanol and unencapsulated drug.

  • QC: Measure Size (DLS) and Encapsulation Efficiency (HPLC).

Strategy C: PLGA Microspheres for Sustained Release

Many diazaspiro[5.5]undecane derivatives are investigated for chronic pain (analgesia). A monthly depot injection can improve compliance and reduce abuse potential (avoiding Cmax spikes).

Protocol: W/O/W Double Emulsion

Since the drug is basic, we use the Water-in-Oil-in-Water (W/O/W) method to encapsulate the hydrophilic salt form (e.g., HCl salt) to prevent leakage into the outer phase during formation.

Materials:

  • Polymer: PLGA 50:50 (Ester terminated, IV 0.4 dL/g).

  • Inner Phase (W1): Drug (HCl salt) in PBS (50 mg/mL).

  • Organic Phase (O): PLGA in Dichloromethane (DCM) (100 mg/mL).

  • Outer Phase (W2): 1% PVA (Polyvinyl alcohol) in water.

Step-by-Step:

  • Primary Emulsion (W1/O): Add 0.5 mL of W1 to 5 mL of O. Sonicate at 40% amplitude for 30s (ice bath) to form the primary emulsion.

  • Secondary Emulsion (W1/O/W2): Pour the primary emulsion into 50 mL of W2. Homogenize at 8,000 RPM for 3 minutes.

  • Solvent Evaporation: Stir the mixture at room temperature for 4 hours to evaporate DCM. The PLGA hardens, trapping the drug.

  • Collection: Centrifuge (4,000 RPM, 10 min), wash 3x with water, and lyophilize.

Critical Process Parameter (CPP):

  • pH of W2: Maintain W2 pH at 8.0. This keeps the external drug in the free-base form (less soluble), preventing it from diffusing out of the microsphere during hardening, thus increasing encapsulation efficiency.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Varela, M. T., et al. (2025).[2] "Spirocyclic compounds as innovative tools in drug discovery."[2][3][4][5][6] European Journal of Medicinal Chemistry. (Contextualized from Search Result 1.10)

  • Physicochemical Properties: EPA CompTox Dashboard. "7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione Properties."[7] (Contextualized from Search Result 1.4)

  • LNP Formulation Protocols: Cayman Chemical. "Lipid Nanoparticle Formulation Guide." (Contextualized from Search Result 1.17)

  • Microfluidic Mixing: AZoNano. "Lipid Nanoparticle Formulation | A Guide." (Contextualized from Search Result 1.13)

  • Diazaspiro Applications (Pain/CNS): Journal of Medicinal Chemistry. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists." (Contextualized from Search Result 1.6)

Disclaimer: This application note is for research purposes only. All protocols should be validated in the user's specific laboratory environment. Safety precautions regarding the handling of potent APIs and organic solvents must be observed.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Spirocyclic Amine Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SP-CN-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Metal Contamination in Spirocyclic Amine Scaffolds

Executive Summary

Spirocyclic amine benzonitriles represent a "privileged" scaffold in modern drug discovery, offering high


 character (3D complexity) and metabolic stability. However, they present a unique purification paradox:
  • The Amine Issue: The basic spiro-nitrogen (

    
    ) interacts strongly with residual silanols on silica, causing severe peak tailing.
    
  • The Nitrile Issue: The benzonitrile moiety is susceptible to hydrolysis under harsh acidic/basic conditions at elevated temperatures, limiting aggressive workups.

  • The Synthetic Origin: These cores are often assembled via Pd-catalyzed cyanation or Buchwald-Hartwig aminations, leading to persistent metal contamination.

This guide provides self-validating protocols to resolve these specific challenges.

Module 1: Chromatography Troubleshooting

Issue: Severe Peak Tailing & Poor Resolution

Diagnosis: The rigid spirocyclic amine creates a high-density positive charge localized at the nitrogen, which acts as a hydrogen bond donor to deprotonated silanols (


) on the stationary phase.
Protocol A: High-pH Reverse Phase (The "Gold Standard")

Why it works: At pH 10, the amine is deprotonated (neutral) and the silica surface is fully hydrated. This eliminates the ion-exchange mechanism responsible for tailing.

Recommended System:

  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Bidentate C18 (e.g., Waters XBridge, Agilent Zorbax Extend). Do not use standard silica-based C18 above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

  • Solubility Check: Dissolve 1 mg of sample in 1 mL of 50:50 Mobile Phase A:B. If precipitation occurs, switch to Methanol as the organic modifier.

  • Gradient: Start 5% B to 95% B over 10 column volumes.

  • Validation: Peak asymmetry factor (

    
    ) should be 
    
    
    
    .
Protocol B: Normal Phase Modifiers (The "Quick Fix")

If you must use normal phase (silica gel) for crude purification:

  • Base Additive: Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
  • Solvent System: DCM:MeOH:NH4OH (90:9:1).

  • Warning: Benzonitriles can hydrolyze to amides if left in basic methanol for extended periods. Evaporate fractions immediately at

    
    .
    

Module 2: Palladium Scavenging

Issue: Residual Pd > 10 ppm after Cyanation

Context: Spirocyclic benzonitriles are frequently synthesized via Pd-catalyzed cyanation of aryl halides. The nitrogen lone pair on the spiro-ring coordinates to Palladium, making standard aqueous washes ineffective.

Protocol: Thiol-Silica Scavenging

Why it works: The affinity of Sulfur for Palladium (


) is orders of magnitude higher than the Nitrogen-Palladium bond.

Materials:

  • SiliaMetS® Thiol or Thiourea (functionalized silica).

  • Solvent: THF or Ethyl Acetate (avoid MeOH if possible to prevent transesterification/hydrolysis risks).

Workflow:

  • Dissolution: Dissolve crude mixture in THF (10 mL/g).

  • Loading: Add SiliaMetS Thiol (4 equivalents relative to expected Pd loading).

  • Incubation: Stir at 50°C for 4 hours . Note: Room temperature stirring is often insufficient for sterically hindered spirocycles.

  • Filtration: Filter through a 0.45

    
     PTFE pad.
    
  • Validation: Colorimetric test (thiocyanate method) or ICP-MS.

Module 3: Crystallization & Salt Formation

Issue: Product is an Intractable Oil

Diagnosis: The spirocyclic core disrupts crystal lattice packing, often resulting in amorphous oils.

Protocol: The "Toluic Acid" CIDT Method

Why it works:


-Toluic acid forms robust salts with secondary amines via hydrogen bonding networks that accommodate the spiro-bulk. This is often used for Crystallization-Induced Diastereoselective Transformation (CIDT).

Step-by-Step:

  • Screening: Dissolve oil in minimal Ethanol.

  • Acid Addition: Add 1.05 eq of

    
    -toluic acid (or 
    
    
    
    -tartaric acid for chiral resolution).
  • Anti-solvent: Add

    
     or Hexanes dropwise until turbidity persists.
    
  • Aging: Heat to reflux to redissolve, then cool slowly to

    
     over 12 hours.
    
  • Recovery: Filter solids. Note: The benzonitrile group remains stable under these mild acidic conditions.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Caption: Logical flow for selecting the optimal purification method based on sample acidity and impurity profile.

PurificationStrategy Start Crude Spirocyclic Benzonitrile CheckPd Is Pd Catalyst Used? Start->CheckPd Scavenge Add Thiol-Silica (50°C, 4h) CheckPd->Scavenge Yes CheckTailing Tailing on TLC/LCMS? CheckPd->CheckTailing No Scavenge->CheckTailing MethodA High pH Reverse Phase (pH 10, NH4HCO3) CheckTailing->MethodA Severe Tailing MethodB Normal Phase (DCM/MeOH + 1% NH4OH) CheckTailing->MethodB Minor Tailing MethodC Salt Formation (p-Toluic or HCl) MethodA->MethodC If Oil/Amorphous MethodB->MethodC If Oil/Amorphous

Figure 2: Palladium Scavenging Mechanism

Caption: Competitive displacement of the spiro-amine ligand by thiol-functionalized silica.

PdScavenging Complex Pd-Spiroamine Complex Intermediate Transition State Complex->Intermediate Heat (50°C) Scavenger Silica-SH (Thiol) Scavenger->Intermediate Waste Silica-S-Pd (Solid Waste) Intermediate->Waste Filtration Product Purified Spiro-Nitrile Intermediate->Product Filtrate

FAQ: Common Pitfalls

Q: Can I use HCl in Methanol to make the salt? A: Proceed with caution. While spiro-amines form stable HCl salts, the benzonitrile group can undergo "Pinner reaction" conditions (HCl + MeOH) to form the imidate ester, which hydrolyzes to the methyl ester. Use HCl in Diethyl Ether or Dioxane instead.

Q: My compound is streaking even with 1% TEA. What now? A: The "Beilstein TCA Method" is a powerful alternative.

  • Dissolve amine in non-polar solvent (Toluene).

  • Add Trichloroacetic acid (TCA) to precipitate the salt.[2]

  • Filter and wash impurities.[3]

  • Dissolve salt in MeOH/Water and heat; TCA decarboxylates to Chloroform and

    
    , leaving the free amine.
    

Q: How do I separate enantiomers of the spiro-center? A: Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC for spirocycles due to higher diffusivity.

  • Column: Chiralpak ID or IG (immobilized phases are more robust).

  • Co-solvent: MeOH + 0.1% Isopropylamine (IPA). Note: Diethylamine (DEA) can react with nitriles under high pressure; stick to IPA.

Data Summary: Solvent System Efficiency

MethodMobile PhaseAdditiveSuitabilityRisk Factor
Reverse Phase (High pH)

/ MeCN
10mM

(pH 10)
Excellent (Best Peak Shape)Low (Silica dissolution if pH > 11)
Reverse Phase (Low pH)

/ MeCN
0.1% Formic AcidPoor (Ion Exchange Tailing)None
Normal Phase DCM / MeOH1%

Good (Standard Prep)Medium (Nitrile Hydrolysis)
Normal Phase Hexane / EtOAc1% TEAFair (Low Solubility)Low

References

  • High pH Chromatography for Basic Amines

    • Title: "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds."
    • Source: University of Tartu / Excellence in Analytical Chemistry.
    • URL:[Link]

  • Palladium Scavenging Techniques

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • TCA Purification Method

    • Title: "Trichloroacetic acid fueled practical amine purifications."[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][2]

  • Spirocyclic Synthesis & Handling

    • Title: "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
    • Source: Nature Communic
    • URL:[Link]

  • Benzonitrile Stability & Synthesis: Title: "Unraveling the Reactivity of Benzonitrile Deriv

Sources

Technical Support Hub: Troubleshooting HPLC Peak Tailing for Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Diazaspiro Scaffolds & Chromatographic Anomalies Last Updated: February 21, 2026

Executive Summary & Scope

Welcome to the Diazaspiro Technical Hub. Diazaspiro compounds (containing two nitrogen atoms within a spiro-fused ring system) represent a privileged scaffold in modern drug discovery due to their high


 character, structural rigidity, and ability to exit "flatland" chemical space.

However, these same properties create a "Perfect Storm" for HPLC peak tailing:

  • High Basicity: The secondary amines in spiro-rings often exhibit

    
     values between 9.0 and 10.5.
    
  • Steric Bulk: The rigid orthogonal orientation can impede mass transfer in standard pore sizes.

  • Hydrophobicity: Despite the nitrogens, the carbon scaffold drives strong retention.

This guide moves beyond generic "amine tailing" advice to address the specific physicochemical behavior of diazaspiro systems.

The Diagnostic Phase: Why is my peak tailing?

Q: I am using a standard C18 column with Formic Acid (0.1%). Why do my diazaspiro compounds look like shark fins?

A: You are likely experiencing the "Silanol Drag" effect. At pH 2.7 (0.1% Formic Acid), your diazaspiro amine is fully protonated (


). While the bulk mobile phase is acidic, the local environment inside the silica pores can vary. Standard silica-based C18 columns contain residual silanol groups (

).
  • The Mechanism: Even end-capped columns have accessible silanols. If any silanols are ionized (

    
    ), they act as a cation-exchange resin. Your protonated diazaspiro compound binds electrostatically to these sites.
    
  • The Result: The "tail" is actually a population of molecules that got "stuck" on silanols and eluted later than the main hydrophobic band.

Q: Is this a physical column void or a chemical issue?

A: The "Selectivity Test" determines this. Inject a neutral marker (e.g., Toluene or Acetophenone) under the same conditions.

  • If the neutral marker tails: You have a physical void (collapsed bed, bad frit). Replace the column.

  • If the neutral marker is symmetric but the diazaspiro tails: It is a chemical interaction (Silanols). Follow the protocols below.

Visualizing the Problem

The following diagram illustrates the competing interactions causing the tailing.

G cluster_0 Stationary Phase Surface Analyte Diazaspiro Molecule (Protonated BH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18  Primary Interaction (Reversible) Silanol Residual Silanol (SiO-) Analyte->Silanol  Secondary Interaction (Slow Kinetics = Tailing) Detector Detector Signal C18->Detector  Main Peak Body Silanol->Detector  Peak Tail

Figure 1: The dual-interaction mechanism. The red path (Silanol interaction) causes the kinetic lag resulting in tailing.

Strategic Solutions: Column & Mobile Phase Engineering

Strategy A: The High pH Switch (The "Magic Bullet")

Why it works: By raising the pH to 10-11, you deprotonate the diazaspiro amine (making it neutral,


). A neutral molecule cannot interact with silanols via ion exchange.

Requirement: You MUST use a hybrid-particle column (e.g., Waters BEH, Agilent Poroshell HPH, or similar) rated for pH 12. Do not do this on standard silica.

ParameterRecommended Condition
Column Ethylene Bridged Hybrid (BEH) C18 or CSH C18
Buffer 10mM Ammonium Hydroxide or Ammonium Bicarbonate
pH 10.0 - 10.5
Organic Acetonitrile or Methanol
Expected Result Sharp, symmetric peaks; often increased retention (neutral form is more hydrophobic).
Strategy B: The "Chaotropic" Shield (Low pH Alternative)

Why it works: If you are restricted to low pH (e.g., for stability reasons), standard Formic Acid is often too weak to mask silanols. You need a "Chaotropic Agent" or a stronger ion-pairing displacer.

Protocol:

  • Switch Modifier: Replace Formic Acid with Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.

    • Mechanism:[1] TFA forms a tight ion-pair with the amine and saturates the silica surface, effectively "painting over" the silanols.

    • Warning: TFA suppresses MS signal (approx. 10-50% loss).

  • Chaotropic Salt: Add Sodium Perchlorate (

    
    )  (20-50mM) if using UV detection only.
    
    • Mechanism:[1] Perchlorate is a chaotropic anion that disrupts the solvation shell of the cation and masks electrostatic interactions.

Strategy C: Charged Surface Hybrid (CSH) Technology

Why it works: CSH columns have a low-level positive charge applied to the particle surface.

  • Mechanism:[1] The positive surface charge repels the protonated diazaspiro amine, preventing it from getting close enough to the underlying silanols to interact. This mimics the effect of TFA without the MS suppression.

Troubleshooting Decision Tree

Follow this logic flow to systematically resolve the issue.

DecisionTree Start Start: Diazaspiro Peak Tailing > 1.5 CheckPhy Inject Neutral Marker (Toluene/Acetophenone) Start->CheckPhy PhyRes Does Neutral Marker Tail? CheckPhy->PhyRes Physical Physical Failure (Replace Column/Frit) PhyRes->Physical Yes Chemical Chemical Interaction (Silanol Effect) PhyRes->Chemical No CheckCol Can you use High pH (pH 10)? (Check Column Specs) Chemical->CheckCol HighPH Switch to 10mM NH4OH + Hybrid Column (BEH/HPH) CheckCol->HighPH Yes (Preferred) LowPH Stay at Low pH CheckCol->LowPH No MS_Comp Is MS Sensitivity Critical? LowPH->MS_Comp UseCSH Use CSH C18 Column with Formic Acid MS_Comp->UseCSH Yes UseTFA Add 0.05% TFA or Perchlorate (UV only) MS_Comp->UseTFA No

Figure 2: Systematic troubleshooting workflow for basic compound tailing.

Frequently Asked Questions (FAQs)

Q: My diazaspiro compound splits into two peaks at neutral pH. Is it degrading? A: Likely not. At neutral pH (pH 6-8), diazaspiro amines are often in a state of dynamic equilibrium between protonated and deprotonated forms. This causes "peak splitting" or extreme broadening.

  • Fix: Move pH at least 2 units away from the

    
    .[2] Go to pH 10 (neutral) or pH 3 (fully protonated). Avoid pH 7.
    

Q: Can I use Triethylamine (TEA) as a modifier? A: Yes, for older silica columns. TEA acts as a "sacrificial base." It binds to the silanols more aggressively than your diazaspiro compound, effectively blocking the sites.

  • Usage: Add 5-10 mM TEA to the mobile phase.

  • Note: TEA is not recommended for LC-MS due to persistent background contamination.

Q: I'm seeing "Fronting" instead of Tailing. What does that mean? A: Fronting (shark fin pointing left) usually indicates Mass Overload or solubility issues. Diazaspiro compounds can have poor solubility in 100% aqueous initial conditions.

  • Fix: Reduce injection volume or dilute the sample in a solvent that matches the initial mobile phase strength (e.g., 5-10% ACN in Water).

References & Further Reading

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism of Separation for Basic Compounds.

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.

  • Chromatography Online. Troubleshooting Peak Shape Issues: Tailing and Fronting.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Phenomenex. High pH Stability for Basic Compounds using Kinetex EVO.

Sources

Optimizing reaction temperature for diazaspiro N-arylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DZ-SPIRO-OPT-001 Subject: Reaction Temperature Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermodynamics of Spiro-N-Arylation

Welcome to the optimization center. You are likely here because your diazaspiro coupling is either stalled, decomposing, or yielding the wrong regioisomer.

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) present a unique challenge: Rigid Steric Bulk. Unlike flexible alkyl amines, the spirocyclic quaternary center creates a permanent, non-compressible steric wall near the nucleophilic nitrogen.

The Temperature Paradox:

  • The Kinetic Barrier: The reductive elimination (RE) step in the catalytic cycle is significantly endergonic for bulky amines. You need heat (>80°C) to overcome the activation energy (

    
    ) required to squeeze the aryl group and the bulky spiro-amine together on the metal center.
    
  • The Thermal Ceiling: High temperatures (>110°C) promote catalyst decomposition (Pd black formation) and competing

    
    -hydride elimination if alkyl side chains are present.
    

Your Goal: Find the "Goldilocks Zone"—the precise temperature window where


.

Diagnostic Workflows

Workflow A: Troubleshooting Logic Tree

Use this decision matrix to identify the root cause of your failure mode before altering temperature parameters.

TroubleshootingTree Start START: Analyze LCMS Data CheckConv Is Conversion < 10%? Start->CheckConv CheckProd Is Product Formed? CheckConv->CheckProd No (SM Consumed) Issue_Inert ISSUE: Oxidative Addition Failure Or Catalyst Poisoning CheckConv->Issue_Inert Yes (SM Intact) CheckByprod Identify Byproducts CheckProd->CheckByprod Wrong Mass Issue_Stall ISSUE: Reductive Elimination Barrier Too High CheckProd->Issue_Stall Trace Product Issue_Dehal ISSUE: Protodehalogenation (Ar-X -> Ar-H) CheckByprod->Issue_Dehal M-Halogen mass Issue_Regio ISSUE: Wrong N-Isomer CheckByprod->Issue_Regio Correct Mass, Wrong Peak Sol_Inert SOLUTION: 1. Increase T to 100°C 2. Switch to Pd-G3/G4 precatalysts Issue_Inert->Sol_Inert Sol_Stall SOLUTION: 1. Switch to RuPhos/BrettPhos 2. Increase T (max 110°C) Issue_Stall->Sol_Stall Sol_Dehal SOLUTION: 1. LOWER T (-20°C) 2. Switch solvent (Dioxane -> Toluene) Issue_Dehal->Sol_Dehal Sol_Regio SOLUTION: 1. Lower T (Kinetic Control) 2. Use Steric Protecting Groups Issue_Regio->Sol_Regio

Figure 1: Logic flow for diagnosing temperature-dependent failure modes in N-arylation.

Technical Support Q&A (Troubleshooting)

Q1: My reaction stalls at 50% conversion despite heating to 100°C. Should I go hotter?

Diagnosis: Likely Catalyst Death or Product Inhibition . Technical Insight: Heating beyond 110°C often accelerates ligand dissociation rather than the desired reductive elimination. If you are using a Pd(0) source like


, the dibenzylideneacetone (dba) ligand can inhibit the reaction at high concentrations.
Corrective Action: 
  • Do NOT increase temperature.

  • Switch Precatalyst: Use a Palladacycle precatalyst (e.g., RuPhos Pd G4 or BrettPhos Pd G4 ). These activate at lower temperatures (40-60°C) and release the active

    
     species more efficiently than traditional sources.
    
  • Add 10% more catalyst at the halfway point (re-dosing) rather than overheating the initial batch.

Q2: I am seeing significant "reduction" of my aryl halide (Ar-Br Ar-H). Why?

Diagnosis: Protodehalogenation via


-hydride elimination or solvent oxidation.
Technical Insight:  This is a classic "Temperature too High" symptom. In amine couplings, if the amine is too bulky (diazaspiro) to undergo reductive elimination quickly, the Pd-intermediate looks for other pathways. If you are using isopropanol or dioxane at high T, the Pd can abstract a hydride from the solvent or the amine's 

-carbon. Corrective Action:
  • Lower Temperature: Drop reaction temperature by 20°C.

  • Change Solvent: Switch from ethereal solvents (THF, Dioxane) to Toluene or t-Amyl Alcohol . Toluene lacks readily accessible hydrides for this side reaction.

Q3: My diazaspiro ring has two nitrogens (e.g., 2,6-diazaspiro[3.3]heptane). I'm getting a mixture of isomers. How does temperature affect this?

Diagnosis: Regioselectivity (Kinetic vs. Thermodynamic Control). Technical Insight:

  • Low T (Kinetic Control): Reacts at the least sterically hindered nitrogen (distal to the spiro center).

  • High T (Thermodynamic Control): If the reaction is reversible (rare for C-N, but possible), it may equilibrate. However, high T usually just reduces selectivity by providing enough energy for the "wrong" (more hindered) nitrogen to overcome its activation barrier. Corrective Action:

  • To favor the unhindered N: Run at the lowest possible temperature (e.g., 40-60°C) using a highly active catalyst like Pd-PEPPSI-IPent or BrettPhos .

  • To favor the hindered N: You cannot easily force this with temperature alone. You must use a protecting group (Boc/Cbz) on the unhindered nitrogen first.

Optimization Protocol: The "T-Gradient" Screen

Do not guess. Validate. Use this protocol to define your specific reaction's thermal profile.

Objective: Determine the Temperature of Onset (


) and Temperature of Degradation (

).

Materials:

  • Substrate: 0.1 mmol scale.

  • Catalyst: RuPhos Pd G4 (Recommended for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

  • Solvent: Toluene (anhydrous).

  • Internal Standard: 1,3,5-Trimethoxybenzene (1 equiv). Crucial for NMR yield.

Step-by-Step Methodology:

  • Preparation: Prepare 4 identical vials with the reaction mixture.

  • The Gradient: Set heating blocks to 60°C, 80°C, 100°C, and 120°C .

  • Execution: Stir efficiently (1000 rpm).

  • Sampling: Take aliquots at 1 hour and 4 hours .

  • Analysis: Dilute aliquot in EtOAc, filter through a silica plug, evaporate, and dissolve in

    
    .
    
  • Quantification: Integrate the diagnostic product peak against the Internal Standard.

Data Interpretation Table:

Temp (°C)Conversion (%)Yield (%)Byproduct (Ar-H)Conclusion
60°C < 10%< 5%0%

is too low.

not overcome.
80°C 60%55%< 2%Optimal Start. Clean but slow.
100°C 98%92%5%Goldilocks Zone. High yield, manageable byproduct.
120°C 100%60%30%Thermal Degradation. Ar-H dominates.

Mechanistic Visualization

Understanding where temperature acts in the cycle allows for rational troubleshooting.

CatalyticCycle cluster_Thermal Thermal Critical Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Here) OxAdd->AmineBind Diazaspiro Amine Deprot Deprotonation (Base Step) AmineBind->Deprot Base (-HX) RedElim Reductive Elimination (The Thermal Bottleneck) Deprot->RedElim Pd(Ar)(N-Spiro) RedElim->Pd0 Product Release REQUIRES HEAT

Figure 2: Catalytic cycle highlighting Reductive Elimination as the rate-determining step for sterically hindered diazaspiro amines, requiring thermal activation.

Advanced FAQ: SnAr vs. Pd-Catalysis

Q: Can I use Nucleophilic Aromatic Substitution (SnAr) instead of Palladium? A: Only if your aryl halide is electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

FeaturePd-Catalysis (Buchwald)SnAr (Nucleophilic Sub.)[1]
Substrate Unactivated Aryl HalidesElectron-Poor Aryl Halides
Temp Profile 60–100°C (Ligand Dependent)80–150°C (Substrate Dependent)
Steric Sensitivity High (Ligand must open space)Moderate (Meisenheimer complex is crowded)
Solvent Toluene/Dioxane (Non-polar preferred)DMF/DMSO/NMP (Polar Aprotic required)
Recommendation Use for complex drug scaffolds.Use for simple, activated heterocycles.

References

  • Buchwald-Hartwig Amination & Steric Hindrance

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Mechanistic Studies on Reductive Elimination

    • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research.

  • Diazaspiro Synthesis & Properties

    • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry."[2] Nature Chemistry.

  • Temperature Effects in Catalysis

    • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." J. Am. Chem. Soc.

  • SnAr Methodology

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews.

Sources

Technical Support Center: Benzonitrile Spirocyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific bottlenecks in benzonitrile spirocyclization. It prioritizes mechanistic causality and actionable troubleshooting over generic advice.

Executive Summary: The Stability Paradox

Benzonitriles are privileged substrates for spirocyclization due to the electron-withdrawing nature of the cyano group, which activates the aromatic ring for nucleophilic or radical attack (typically at the ipso or ortho positions). However, this activation creates a "Stability Paradox": the very electronic features that facilitate cyclization also render the nitrile moiety highly susceptible to premature hydrolysis (to amides) and the resulting spiro-imine intermediate prone to re-aromatization or oligomerization .

This guide addresses the three critical failure modes in benzonitrile spirocyclization:

  • Nitrile Hydrolysis (conversion to primary amides).[1]

  • Re-aromatization (collapse of the spiro-center).

  • Regio-divergence (Ortho- vs. Ipso-attack competition).

Mechanistic Troubleshooting (The "Why")

Understanding the competition between the desired spirocyclization and the thermodynamic sink (side reactions) is critical.

The Divergent Pathway

The diagram below illustrates the critical decision points where reaction conditions determine the fate of the benzonitrile substrate.

BenzonitrilePathways Start Benzonitrile Substrate Activation Activation (Radical/Oxidative) Start->Activation Initiator/Oxidant Intermed Spiro-Imine/Radical Intermediate Activation->Intermed Cyclization Hydrolysis Side Reaction A: Nitrile Hydrolysis (Amide) Activation->Hydrolysis H2O present (Acid/Base) Product Desired Spirocycle (Lactam/Ketone) Intermed->Product Controlled Work-up Aromatization Side Reaction B: Re-aromatization (Phenol) Intermed->Aromatization High Temp Acid Catalysis Polymer Side Reaction C: Oligomerization Intermed->Polymer High Conc. O2 Leak

Figure 1: Mechanistic divergence in benzonitrile spirocyclization. Note that the "Spiro-Imine" intermediate is the pivot point; it must be trapped or carefully hydrolyzed to the ketone/lactam without allowing the system to relax back to an aromatic phenol.

Issue Resolution & Optimization

Issue A: Premature Nitrile Hydrolysis (Low Conversion)

Symptom: LCMS shows large peaks corresponding to M+18 (Amide) or M+19 (Acid) instead of the spiro-product. Root Cause: The nitrile group, activated by Lewis acids or radical species, becomes hyper-electrophilic. Trace water competes with the intramolecular tether for attack.

VariableRecommendationTechnical Rationale
Solvent System Switch to HFIP (Hexafluoroisopropanol) HFIP stabilizes radical cations and solvates the nitrile, shielding it from water attack while promoting the desired intramolecular folding [1].
Water Scavenger Add 3Å Molecular Sieves or (EtO)3CH Physical or chemical dehydration is mandatory. Triethyl orthoformate can chemically scavenge water in acid-catalyzed systems.
Temperature Ramp Strategy Initiate at -78°C or 0°C. Hydrolysis is often temperature-dependent, whereas radical cyclization (photochemical) can proceed at lower temperatures.
Issue B: Re-aromatization (Product Instability)

Symptom: The spiro-product forms (observable by TLC/NMR) but disappears upon purification, yielding a phenol or aniline derivative. Root Cause: The spirocyclic ring (often a cyclohexadienyl system) is thermodynamically unstable compared to the aromatic precursor. Acidic silica or heat drives the "Van Wagner-like" migration of the spiro-group to restore aromaticity.

Protocol Adjustment:

  • Quench: Do NOT use acidic workups. Quench with saturated

    
     or dilute 
    
    
    
    to neutralize any acid generated during the reaction.
  • Purification: Pre-treat silica gel with 1%

    
     (Triethylamine) to deactivate acidic sites. Alternatively, use neutral alumina.
    
  • Trapping: If the spiro-imine is unstable, reduce it in situ (e.g.,

    
    ) to the amine, or hydrolyze it immediately to the spiro-lactam/ketone if that is the target [2].
    
Issue C: Radical Quenching (Stalled Reaction)

Symptom: Reaction stops at low conversion; starting material remains. Root Cause: In radical cascades (e.g., photoredox), dissolved oxygen acts as a triplet diradical trap, quenching the excited photocatalyst or the carbon-centered radical intermediate.

Troubleshooting Workflow:

RadicalTroubleshoot Start Low Conversion? CheckO2 Degassing Method? Start->CheckO2 Sparge Sparging (Bubbling) CheckO2->Sparge Ineffective for Spiro-radicals Freeze Freeze-Pump-Thaw CheckO2->Freeze Required Method Result Check Reaction Color Sparge->Result Still Fails Freeze->Result Proceeds

Figure 2: Oxygen exclusion decision tree. For benzonitrile spirocyclizations, simple nitrogen bubbling is often insufficient; Freeze-Pump-Thaw (x3 cycles) is the gold standard.

Optimized Experimental Protocol

Application: Oxidative Dearomatization of Phenol-Tethered Benzonitriles. Target: Spiro-cyclohexadienone.

Reagents:

  • Substrate: 1.0 equiv.

  • Oxidant: PIDA (Phenyliodine diacetate) or PIFA (1.1 equiv).

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) or TFE (Trifluoroethanol). Do not substitute with DCM or MeOH.

  • Base:

    
     (2.0 equiv, solid).
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the benzonitrile substrate in HFIP (

    
     concentration). Note: High dilution favors intramolecular spirocyclization over intermolecular polymerization.
    
  • Buffering: Add solid

    
    . This buffers the acetic acid/trifluoroacetic acid released by the hypervalent iodine reagent, preventing nitrile hydrolysis [3].
    
  • Addition: Dissolve PIDA/PIFA in a minimal amount of HFIP and add dropwise over 10 minutes at 0°C.

  • Monitoring: Stir at 0°C. Monitor by TLC. The reaction is typically fast (<1 hour).

  • Workup (Critical): Dilute with EtOAc. Wash immediately with saturated

    
     (x2) and Brine. Dry over 
    
    
    
    .[1]
  • Evaporation: Remove solvent at room temperature (do not heat water bath >30°C) to prevent thermal rearrangement.

Frequently Asked Questions (FAQ)

Q: Why is HFIP the required solvent? Can I use Acetonitrile? A: HFIP is non-negotiable for difficult spirocyclizations. It is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes the radical-cation intermediate via solvation, extending its lifetime long enough for the difficult steric cyclization to occur. Acetonitrile often coordinates to the metal or radical center, altering selectivity [1, 4].

Q: My product is a mixture of ortho- and para-spirocycles. How do I control this? A: This is controlled by "Steric Encumbrance." If the para position is open, it is electronically favored. To force ortho-spirocyclization, block the para position with a removable group (e.g., -Br, -tBu) or use a bulky oxidant that cannot access the para site.

Q: The nitrile didn't cyclize; it just hydrated to the amide. Why? A: Your reaction likely had too much water or was too acidic. If using a Lewis Acid catalyst (e.g.,


), ensure it is anhydrous. If using hypervalent iodine, ensure you added the bicarbonate buffer. The nitrile hydrolysis is acid-catalyzed; neutralizing the byproduct acid is the fix [5].

References

  • Doherty, S., et al. "Solvent Effects in the Oxidative Dearomatization of Phenols." Nature Chemistry, 2020 . Link(Generalized principle of HFIP in dearomatization).

  • James, M. J., et al. "Radical Dearomatising Spirocyclisation of Benzisoxazole-Tethered Ynones."[2] White Rose Research Online, 2023 .

  • Sahoo, A. K., et al. "Mn(III)-Mediated Cascade Cyclization of 3-Isocyano-[1,1′-biphenyl]-2-carbonitrile."[3] Organic Letters, 2019 .

  • Mishra, N. K., et al. "Strain-enabled radical spirocyclization cascades."[4] Chemical Science, 2023 .

  • Lee, J., et al. "Anhydrous Hydration of Nitriles to Amides."[5] Organic Letters, 2009 .[5] (Mechanistic counter-point: conditions to avoid to prevent hydrolysis).

Disclaimer: This guide assumes standard safety protocols for handling hypervalent iodine and radical initiators. Always perform a risk assessment before scaling up.

Sources

Validation & Comparative

Precision Purity Profiling: A Comparative Guide to Validating 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The validation of 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile presents a classic "Trojan Horse" challenge in analytical chemistry. While the benzonitrile moiety provides a convenient UV chromophore, the rigid, basic 3,9-diazaspiro[5.5]undecane core introduces physicochemical properties that often defeat standard HPLC-UV workflows.

This guide moves beyond generic protocols to address the specific liability of this molecule: the presence of non-chromophoric, ionizable impurities (specifically the spiro-diamine starting material) that remain invisible to UV detection but are highly reactive in biological assays. We will objectively compare LC-MS against traditional techniques, demonstrating why Mass Spectrometry is not just an alternative, but the mandatory standard for validating this specific scaffold.

The Analytical Challenge: Why This Molecule is Difficult

To validate purity effectively, one must first understand the molecular behavior that complicates analysis.

The Structural Trap

The molecule consists of two distinct functional domains:

  • The Benzonitrile Tail (UV-Active): Allows for easy detection at 254 nm. This often gives researchers a false sense of security regarding purity.

  • The Spiro-Diamine Core (The Liability):

    • Basicity: The secondary amine at position 9 (N9) is highly basic (calculated pKa ~10–11). On standard C18 silica columns, this leads to severe peak tailing due to silanol interactions.[1]

    • Lack of Chromophore: The starting material, 3,9-diazaspiro[5.5]undecane, lacks a conjugated system. It is virtually invisible to UV detectors.

The "Invisible" Impurity Risk

If your synthesis involves an SNAr reaction between 4-fluorobenzonitrile and 3,9-diazaspiro[5.5]undecane, the excess spiro-diamine is the primary impurity.

  • Scenario: You run HPLC-UV. You see a single sharp peak at 254 nm.

  • Reality: The sample contains 15% unreacted spiro-diamine (invisible to UV). This diamine is a potent nucleophile and will interfere with downstream biological assays (e.g., off-target binding).

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of three standard validation techniques for this specific benzonitrile derivative.

FeatureMethod A: HPLC-UV (PDA) Method B: 1H-NMR Method C: LC-MS (Recommended)
Primary Detection UV Absorption (254 nm)Proton Spin ResonanceMass-to-Charge Ratio (m/z)
Spiro-Core Detection FAIL (No chromophore)PASS (Distinct CH2 signals)EXCELLENT (High ionization efficiency)
Sensitivity (LOD) ~0.1% (for UV-active species)~1–5% (Low sensitivity)< 0.01% (Trace detection)
Specificity Low (Co-elution risk)High (Structural ID)High (Mass filtering)
Throughput HighLowHigh
Verdict Insufficient. False negatives for key impurities.Structural Check Only. Cannot quantify trace impurities.Gold Standard. Detects both UV and non-UV impurities.

Validated Experimental Protocol

This protocol is designed to be a self-validating system . It utilizes specific column chemistry to mitigate the basicity of the spiro-amine and MS detection to capture the "invisible" impurities.

Reagents & Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Rationale: The spiro-amine is basic. Acidification ensures full protonation (

      
      ), improving solubility and MS signal intensity.
      
  • Concentration: 0.1 mg/mL (for impurity profiling).

Chromatographic Conditions (The "Anti-Tailing" Strategy)

Standard C18 columns often fail here. We utilize Charged Surface Hybrid (CSH) technology, which applies a low-level positive charge to the particle surface, repelling the protonated amine and preventing silanol interaction (tailing).

  • Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration is fast on CSH columns).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Full Scan (m/z 100 – 600) + MRM (if quantifying known impurities).

  • Key Ions to Monitor:

    • Target:

      
      
      
    • Impurity A (Spiro-Diamine):

      
       (Critical to monitor).
      
    • Impurity B (Hydrolysis - Amide):

      
       (+18 Da).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and analytical workflow for validating this compound.

ValidationWorkflow Sample Crude Sample: 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile Prep Sample Prep: Dissolve in MeOH/H2O + 0.1% Formic Acid (Protonate Basic N) Sample->Prep LC LC Separation: CSH C18 Column (Prevents Amine Tailing) Prep->LC Split Detection Split LC->Split UV UV Detector (254 nm) Detects Benzonitrile Only Split->UV MS MS Detector (ESI+) Detects Spiro-Core & Trace Impurities Split->MS Analysis Data Integration: Overlay UV & TIC Traces UV->Analysis MS->Analysis Decision Validation Decision Analysis->Decision Pass PASS: Purity >98% in BOTH UV and MS Decision->Pass Clean Fail FAIL: Impurity (m/z 155) detected in MS (Invisible in UV) Decision->Fail Dirty

Caption: Analytical workflow prioritizing MS detection for non-chromophoric spiro-impurities.

Data Interpretation Guide

When analyzing the data, do not rely solely on the UV trace. Use the following checklist:

  • Check Peak Shape: On a standard C18 column, the main peak (m/z 256) will tail significantly. On the CSH C18 column, the peak should be sharp (Asymmetry factor < 1.2).

  • Extract Ion Chromatogram (XIC) for m/z 155: This corresponds to the 3,9-diazaspiro[5.5]undecane starting material.

    • Observation: If you see a peak at m/z 155 that has zero absorbance in the UV trace, your sample is contaminated with starting material.

  • Extract XIC for m/z 274: This corresponds to the hydrolysis of the nitrile to the primary amide. This is common if the sample was exposed to acidic/basic aqueous conditions during workup.

Summary Table: Expected MS Signals
ComponentStructure Notem/z [M+H]+UV Response
Target Molecule Benzonitrile-Spiro256.2Strong
Impurity A Free Spiro-Diamine155.1None
Impurity B Hydrolyzed Amide274.2Medium
Impurity C Hydrolyzed Acid275.2Medium

Conclusion

Validating 4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile requires a departure from standard "UV-only" QC methods. The specific risk of non-chromophoric amine impurities necessitates the use of LC-MS. By employing Charged Surface Hybrid (CSH) column technology and monitoring specific mass channels (m/z 155), researchers can ensure the biological data generated from this scaffold is due to the target molecule, not a hidden, reactive impurity.

References

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters.com. [Link]

  • Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex.com. [Link]

  • National Institutes of Health (PubChem). "4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile Compound Summary." PubChem. [Link]

  • Wiley Analytical Science. "No chromophore - no problem? Detection of non-UV absorbing impurities." Wiley.com. [Link]

  • ResolveMass Laboratories. "Identification and profiling of impurities in Pharmaceuticals." ResolveMass.ca. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.